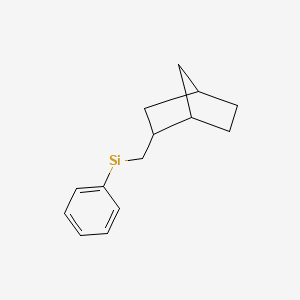
CID 78061101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061101 is a useful research compound. Its molecular formula is C14H18Si and its molecular weight is 214.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and its intended use. Common synthetic routes include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound.
Multi-step Synthesis: Involving several intermediate steps to achieve the final product.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale processes that ensure high yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Continuously producing the compound in a streamlined process.
Biotechnological Methods: Using biological systems, such as microorganisms, to produce the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons and increases its oxidation state.
Reduction: The compound gains electrons and decreases its oxidation state.
Substitution: One functional group in the compound is replaced by another.
Addition: New atoms or groups are added to the compound without breaking any bonds.
Common Reagents and Conditions
The reactions of chemical compounds often require specific reagents and conditions, such as:
Oxidizing Agents: Substances that facilitate oxidation reactions (e.g., potassium permanganate).
Reducing Agents: Substances that facilitate reduction reactions (e.g., sodium borohydride).
Catalysts: Substances that increase the rate of a reaction without being consumed (e.g., palladium on carbon).
Solvents: Liquids that dissolve reactants and facilitate reactions (e.g., ethanol, water).
Major Products Formed
The major products formed from chemical reactions depend on the specific reactants and conditions used. For example:
Oxidation of Alcohols: Produces aldehydes or ketones.
Reduction of Ketones: Produces secondary alcohols.
Substitution Reactions: Produces new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical compounds, including those like CID 78061101, have a wide range of scientific research applications:
Chemistry: Used as reagents, catalysts, or intermediates in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include:
Binding to Receptors: Interacting with specific receptors on cells to trigger a response.
Enzyme Inhibition: Blocking the activity of enzymes to alter metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells to influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Chemical compounds can be compared with similar compounds to highlight their uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example:
Structural Analogues: Compounds with similar structures but different functional groups.
Functional Analogues: Compounds with similar functions but different structures.
Unfortunately, specific details about similar compounds to CID 78061101 are not available from the search results. general methods for comparing compounds include analyzing their chemical structures, reactivity, and applications.
Conclusion
While specific information about this compound is limited, this article provides a general overview of the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds for chemical substances. Understanding these aspects is crucial for advancing research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H18Si |
|---|---|
Molekulargewicht |
214.38 g/mol |
InChI |
InChI=1S/C14H18Si/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2 |
InChI-Schlüssel |
UWZHPPCLCJIPMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C[Si]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




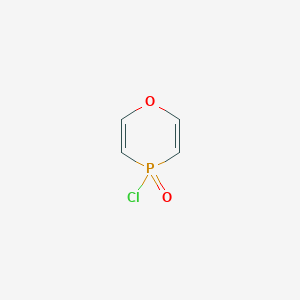
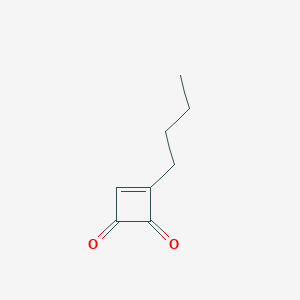
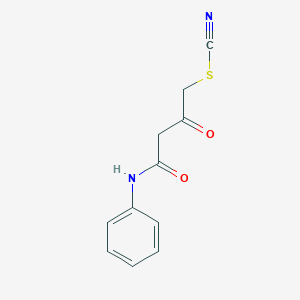
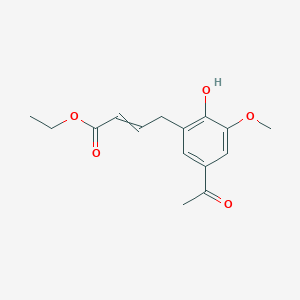

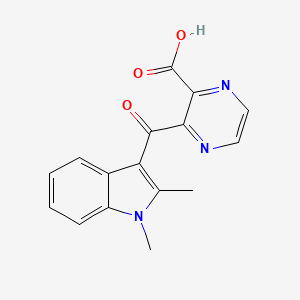
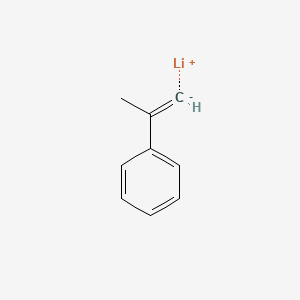
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
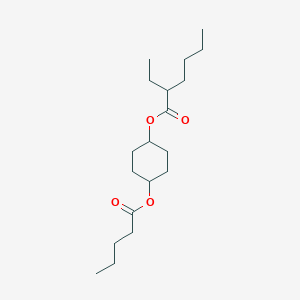
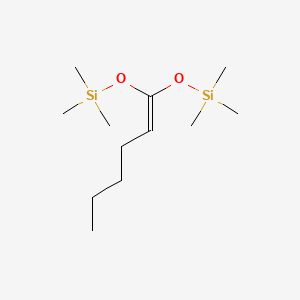
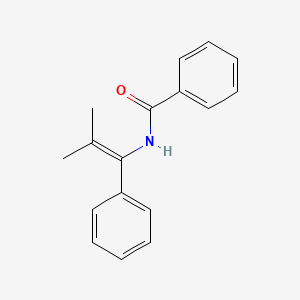
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
